(R)-NODAGA-tris(t-Bu ester)
CAS No.:
Cat. No.: VC16593325
Molecular Formula: C27H49N3O8
Molecular Weight: 543.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C27H49N3O8 |
---|---|
Molecular Weight | 543.7 g/mol |
IUPAC Name | (4R)-4-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7-triazonan-1-yl]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C27H49N3O8/c1-25(2,3)36-22(33)18-28-12-13-29(19-23(34)37-26(4,5)6)15-17-30(16-14-28)20(10-11-21(31)32)24(35)38-27(7,8)9/h20H,10-19H2,1-9H3,(H,31,32)/t20-/m1/s1 |
Standard InChI Key | ADHGPCATMVZKLP-HXUWFJFHSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)CN1CCN(CCN(CC1)[C@H](CCC(=O)O)C(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |
Canonical SMILES | CC(C)(C)OC(=O)CN1CCN(CCN(CC1)C(CCC(=O)O)C(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
Molecular Characteristics
(R)-NODAGA-tris(t-Bu ester), with the IUPAC name (4R)-4-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7-triazonan-1-yl]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid, has a molecular formula of C27H49N3O8 and a molecular weight of 543.7 g/mol. The compound’s structure includes a triazacyclononane backbone functionalized with three tert-butyl ester groups and a NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) moiety. The tert-butyl esters improve solubility in organic solvents, facilitating synthetic modifications, while the NODAGA component provides high-affinity chelation sites for metal ions such as gallium-68 and copper-64 .
Physicochemical Properties
The compound exhibits exceptional hydrophilicity, as evidenced by its logD value of -4.33 ± 0.09, which is significantly lower than that of other chelators like 99mTc-GSA (-1.88 ± 0.02) . This hydrophilicity contributes to rapid renal clearance and reduced nonspecific binding in vivo. Additionally, (R)-NODAGA-tris(t-Bu ester) demonstrates high plasma stability, with >93% of the compound remaining intact after 120 minutes in human serum .
Synthesis and Modification
Synthetic Pathway
The synthesis of (R)-NODAGA-tris(t-Bu ester) involves a multi-step process:
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Branching Unit Preparation: TRIS (tris(hydroxymethyl)aminomethane) is reacted with propargyl bromide to form an ether conjugate .
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition attaches three galactose moieties to the TRIS backbone, followed by Boc-deprotection using trifluoroacetic acid (TFA) .
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Linker Introduction: 4-Aminobutyric acid is added to the free amino group of TRIS, serving as a spacer to reduce steric hindrance during biomolecule conjugation .
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NODAGA Coupling: The R-NODAGA chelator is conjugated to the linker, followed by deprotection of acetyl groups to yield the final product .
Radiolabeling Efficiency
(R)-NODAGA-tris(t-Bu ester) achieves radiochemical yields exceeding 95% when labeled with gallium-68 under mild conditions (pH 4.5, 95°C, 10 minutes) . This efficiency is critical for clinical applications requiring rapid tracer preparation.
Applications in Nuclear Medicine
Diagnostic Imaging
The compound’s primary application lies in positron emission tomography (PET) imaging. For example, [68Ga]Ga-NODAGA-TriGalactan, derived from (R)-NODAGA-tris(t-Bu ester), targets the asialoglycoprotein receptor (ASGR) on hepatocytes, enabling precise liver function assessment . Key findings include:
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Liver Uptake: 33.4 ± 0.9% injected dose per gram (%ID/g) at 10 minutes post-injection, sustained at 27.7 ± 3.1% ID/g after 60 minutes .
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Background Clearance: Blood activity drops to 0.3 ± 0.04% ID/g at 60 minutes, yielding liver-to-blood ratios of 92:1 .
Research Findings and Comparative Analysis
Stability and Binding Affinity
Parameter | [68Ga]Ga-NODAGA-TriGalactan | 99mTc-GSA |
---|---|---|
logD | -4.33 ± 0.09 | -1.88 ± 0.02 |
Serum Stability (2h) | 92.9 ± 4.6% | 65% |
IC50 (ASGR Binding) | 73.2 ± 67.5 nM | 19.6 ± 17.1 nM |
While 99mTc-GSA shows higher ASGR affinity, (R)-NODAGA derivatives offer superior stability and clearance kinetics, making them preferable for PET imaging .
Comparison with Other Chelators
Chelator | Key Features | Limitations |
---|---|---|
DOTA | Versatile; binds multiple radionuclides | Lower stability at physiological pH |
HBED-CC | High affinity for gallium-68 | Limited availability; high cost |
NOTA | Rapid radiolabeling | Reduced binding to large biomolecules |
(R)-NODAGA-tris(t-Bu ester) outperforms these agents in applications requiring prolonged circulation times and low protein binding .
Future Perspectives
Ongoing research aims to expand the compound’s utility through:
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Multimodal Imaging: Conjugation with fluorescent dyes (e.g., BP-Fluor-647) for combined PET/fluorescence imaging .
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Theragnostic Pairs: Using gallium-68 for diagnostics and lutetium-177 for therapy in tandem applications.
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Improved Targeting: Engineering peptide conjugates for oncology targets such as prostate-specific membrane antigen (PSMA) and somatostatin receptors .
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